8-Fluoroindolizine-2-carboxylic acid
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Overview
Description
8-Fluoroindolizine-2-carboxylic acid is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom at the 8th position of the indolizine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroindolizine-2-carboxylic acid typically involves the fluorination of indolizine derivatives. One common method is the electrophilic fluorination of indolizine-2-carboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
8-Fluoroindolizine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indolizine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoroindole-2-carboxylic acid: Another fluorinated indole derivative with distinct properties and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different structural features and biological functions.
Uniqueness: 8-Fluoroindolizine-2-carboxylic acid is unique due to the presence of the fluorine atom at the 8th position, which significantly alters its chemical and biological properties compared to non-fluorinated analogs. This modification enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
8-fluoroindolizine-2-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |
InChI Key |
BEOHHZXPLXIOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C(=C1)F)C(=O)O |
Origin of Product |
United States |
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